molecular formula C18H15BrN4O6 B11494966 Methyl 4-{[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]carbamoyl}benzoate

Methyl 4-{[2-({[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]carbamoyl}benzoate

Cat. No.: B11494966
M. Wt: 463.2 g/mol
InChI Key: PTACRCGNRKSDAG-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)CARBAMOYL]BENZOATE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of METHYL 4-[(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)CARBAMOYL]BENZOATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

Mechanism of Action

The mechanism of action of METHYL 4-[(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)CARBAMOYL]BENZOATE involves its interaction with specific molecular targets. The furan and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

METHYL 4-[(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)CARBAMOYL]BENZOATE can be compared with other furan and oxadiazole derivatives:

These comparisons highlight the unique structural features and potential advantages of METHYL 4-[(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)CARBAMOYL]BENZOATE in various applications.

Properties

Molecular Formula

C18H15BrN4O6

Molecular Weight

463.2 g/mol

IUPAC Name

methyl 4-[2-[[3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carbonyl]amino]ethylcarbamoyl]benzoate

InChI

InChI=1S/C18H15BrN4O6/c1-27-18(26)11-4-2-10(3-5-11)15(24)20-8-9-21-16(25)17-22-14(23-29-17)12-6-7-13(19)28-12/h2-7H,8-9H2,1H3,(H,20,24)(H,21,25)

InChI Key

PTACRCGNRKSDAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

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